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Compound of Interest

Compound Name: Diallyl succinate

Cat. No.: B105260 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key spectroscopic techniques for the

quantitative and qualitative purity assessment of Diallyl succinate. Detailed experimental

protocols, data comparison tables, and workflow visualizations are presented to assist

researchers in selecting the most appropriate method for their specific needs.

Introduction
Diallyl succinate is a versatile monomer used in the synthesis of polymers and as a chemical

intermediate. Ensuring the purity of Diallyl succinate is critical for the quality and performance

of the final products. This guide explores the application of Nuclear Magnetic Resonance

(NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Gas

Chromatography-Mass Spectrometry (GC-MS) for confirming the purity of Diallyl succinate.

Comparison of Spectroscopic Techniques
Each spectroscopic technique offers unique advantages and limitations for purity analysis. The

choice of method depends on the specific requirements of the analysis, such as the need for

quantitative data, the nature of potential impurities, and the desired level of sensitivity.
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Technique Principle
Information
Provided

Advantages Limitations

¹H NMR

Spectroscopy

Measures the

magnetic

properties of

hydrogen nuclei.

Structural

elucidation,

identification and

quantification of

impurities.

Highly specific,

quantitative, non-

destructive.

Lower sensitivity

compared to GC-

MS, potential for

signal overlap.

FT-IR

Spectroscopy

Measures the

absorption of

infrared radiation

by molecular

vibrations.

Identification of

functional

groups.

Fast, simple,

non-destructive.

Not inherently

quantitative, less

specific for

complex

mixtures.

GC-MS

Separates

volatile

compounds

followed by

detection based

on mass-to-

charge ratio.

Separation and

identification of

volatile

impurities.

High sensitivity

and selectivity,

excellent for

complex

mixtures.

Destructive, not

suitable for non-

volatile

impurities.

Data Presentation: Spectroscopic Signatures
The following tables summarize the key spectroscopic data for Diallyl succinate and its

common process-related impurities, succinic acid and allyl alcohol. This data is essential for the

identification and differentiation of these compounds in a sample.

Table 1: ¹H NMR Chemical Shifts (ppm) in CDCl₃
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Compound Protons Chemical Shift (ppm)

Diallyl succinate =CH- 5.98 - 5.88 (m)

=CH₂ 5.32 - 5.22 (m)

-O-CH₂- 4.58 (d)

-CO-CH₂- 2.66 (s)

Succinic acid -COOH ~12 (br s)

-CH₂- 2.67 (s)[1]

Allyl alcohol =CH- 5.9 (m)

=CH₂ 5.2 (m), 5.1 (m)

-CH₂- 4.1 (d)

-OH Variable

Table 2: Key FT-IR Absorption Bands (cm⁻¹)

Compound Functional Group Absorption Band (cm⁻¹)

Diallyl succinate C=O (ester) ~1735

C=C (alkene) ~1645

C-O (ester) ~1150

Succinic acid O-H (carboxylic acid) 3300-2500 (broad)[2][3]

C=O (carboxylic acid) ~1700[3]

Allyl alcohol O-H (alcohol) ~3300 (broad)

C=C (alkene) ~1645

C-O (alcohol) ~1030

Table 3: Mass Spectrometry Key Fragments (m/z)
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Compound Molecular Ion (M⁺) Key Fragments (m/z)

Diallyl succinate 198 157, 117, 99, 41

Succinic acid 118 101, 73, 55, 45[4]

Allyl alcohol 58 57, 41, 39, 31[5]

Experimental Protocols
Detailed methodologies for each spectroscopic technique are provided below. These protocols

are designed to serve as a starting point and may require optimization based on the specific

instrumentation and sample characteristics.

Quantitative ¹H NMR (qNMR) Spectroscopy
This protocol describes the determination of Diallyl succinate purity using an internal

standard.

1. Internal Standard Selection: 1,3,5-Trimethoxybenzene is a suitable internal standard due to

its simple ¹H NMR spectrum (two singlets) that does not overlap with the signals of Diallyl
succinate.

2. Sample Preparation:

Accurately weigh approximately 20 mg of Diallyl succinate and 10 mg of 1,3,5-

trimethoxybenzene into a clean, dry NMR tube.

Add approximately 0.75 mL of deuterated chloroform (CDCl₃).

Cap the tube and gently agitate to ensure complete dissolution.

3. NMR Data Acquisition:

Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte

and the internal standard to allow for full relaxation of the nuclei. A D1 of 30 seconds is
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generally recommended for accurate quantification.

Acquire at least 16 scans to ensure a good signal-to-noise ratio.

4. Data Processing and Purity Calculation:

Process the spectrum with appropriate phasing and baseline correction.

Integrate the well-resolved singlet of the succinate methylene protons of Diallyl succinate
(~2.66 ppm, 4H) and the singlet of the aromatic protons of 1,3,5-trimethoxybenzene (~6.1

ppm, 3H).

Calculate the purity of Diallyl succinate using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS /

m_analyte) * P_IS

Where:

I = Integral value

N = Number of protons for the integrated signal

MW = Molecular weight

m = mass

P_IS = Purity of the internal standard

FT-IR Spectroscopy
This protocol outlines the qualitative analysis of Diallyl succinate.

1. Sample Preparation:

Place a drop of neat Diallyl succinate liquid between two potassium bromide (KBr) or

sodium chloride (NaCl) salt plates to create a thin film.

2. Data Acquisition:
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Acquire the FT-IR spectrum in the range of 4000-400 cm⁻¹.

Collect at least 16 scans with a resolution of 4 cm⁻¹.

3. Spectral Analysis:

Compare the acquired spectrum with a reference spectrum of pure Diallyl succinate.

Look for the presence of characteristic absorption bands of potential impurities, such as a

broad O-H stretch around 3300-2500 cm⁻¹ which could indicate the presence of succinic

acid or allyl alcohol.

Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is for the separation and identification of volatile impurities in Diallyl succinate.

1. Sample Preparation:

Prepare a 1 mg/mL solution of Diallyl succinate in a suitable solvent such as

dichloromethane or ethyl acetate.

2. GC-MS Conditions:

GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film

thickness), is suitable.

Injector Temperature: 250 °C

Oven Temperature Program:

Initial temperature: 60 °C, hold for 2 minutes.

Ramp: 10 °C/min to 280 °C.

Hold at 280 °C for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Detector:
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Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: 35-350 amu.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

3. Data Analysis:

Identify the peak corresponding to Diallyl succinate based on its retention time and mass

spectrum.

Analyze other peaks in the chromatogram by comparing their mass spectra with a reference

library (e.g., NIST) to identify potential impurities.

Visualizations
The following diagrams illustrate the experimental workflows for confirming Diallyl succinate
purity using the described spectroscopic techniques.

Caption: Workflow for quantitative ¹H NMR (qNMR) analysis.

Caption: Workflow for FT-IR spectroscopic analysis.

Caption: Workflow for GC-MS analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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